molecular formula C17H25NO4S B558598 Boc-cys(3,4-dimethylbenzyl)-OH CAS No. 41117-66-2

Boc-cys(3,4-dimethylbenzyl)-OH

Cat. No.: B558598
CAS No.: 41117-66-2
M. Wt: 339.5 g/mol
InChI Key: AYUOVKILVZAKFO-AWEZNQCLSA-N
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Description

Boc-cys(3,4-dimethylbenzyl)-OH, also known as Boc-S-3,4-dimethylbenzyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group of cysteine. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a 3,4-dimethylbenzyl group protecting the thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cys(3,4-dimethylbenzyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of cysteine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Thiol Group: The thiol group is protected by reacting the Boc-protected cysteine with 3,4-dimethylbenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

The reaction conditions typically involve dissolving the reactants in an appropriate solvent such as dichloromethane or dimethylformamide and stirring the mixture at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-cys(3,4-dimethylbenzyl)-OH undergoes various chemical reactions, primarily focusing on the deprotection of the Boc and 3,4-dimethylbenzyl groups:

    Deprotection of the Boc Group: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.

    Deprotection of the 3,4-Dimethylbenzyl Group: The 3,4-dimethylbenzyl group can be cleaved using strong acids such as hydrofluoric acid (HF) or by catalytic hydrogenation.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.

    Hydrofluoric Acid (HF): Used for the cleavage of the 3,4-dimethylbenzyl group.

    Catalytic Hydrogenation: An alternative method for the removal of the 3,4-dimethylbenzyl group.

Major Products Formed

The major products formed from these reactions are the deprotected cysteine derivatives, which can then be used in further peptide synthesis or other chemical modifications.

Scientific Research Applications

Boc-cys(3,4-dimethylbenzyl)-OH has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: It is widely used as a protecting group for cysteine in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids.

    Protein Engineering: The compound is used in the semisynthesis of proteins, enabling the incorporation of cysteine residues at specific positions.

    Bioconjugation: It facilitates the labeling of peptides and proteins with various probes and tags for biochemical studies.

    Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Mechanism of Action

The primary mechanism of action of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the amino and thiol groups of cysteine. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection and coupling of amino acids. The molecular targets are the amino and thiol groups, and the pathways involved include the formation and cleavage of protecting groups.

Comparison with Similar Compounds

Boc-cys(3,4-dimethylbenzyl)-OH is unique due to its specific protecting groups. Similar compounds include:

    Boc-cys(4-methoxybenzyl)-OH: Uses a 4-methoxybenzyl group for thiol protection.

    Boc-cys(trityl)-OH: Uses a trityl group for thiol protection.

    Boc-cys(acetamidomethyl)-OH: Uses an acetamidomethyl group for thiol protection.

Compared to these compounds, this compound offers different stability and deprotection profiles, making it suitable for specific synthetic applications.

Properties

IUPAC Name

(2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUOVKILVZAKFO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426870
Record name (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41117-66-2
Record name (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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